

solubility profile of 2,4-Dihydroxy-3-methylbenzaldehyde in common lab solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dihydroxy-3-methylbenzaldehyde
Cat. No.:	B052013

[Get Quote](#)

Solubility Profile of 2,4-Dihydroxy-3-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **2,4-Dihydroxy-3-methylbenzaldehyde** in common laboratory solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological assays. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Data Presentation: Solubility of 2,4-Dihydroxy-3-methylbenzaldehyde

The solubility of **2,4-Dihydroxy-3-methylbenzaldehyde** is influenced by its molecular structure, which includes two hydroxyl groups and an aldehyde functional group, allowing for hydrogen bonding with polar solvents. The presence of the aromatic ring and a methyl group also contributes to its interaction with a range of solvents.

While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, the following table summarizes the existing information. It is important to note that some of the data is qualitative or estimated.

Solvent Class	Solvent Name	Chemical Formula	Solubility	Temperature (°C)
Polar Protic	Water	H ₂ O	4779 mg/L (estimated) ^[1]	25
Methanol	CH ₃ OH	Slightly Soluble ^[2]	Not Specified	
Ethanol	C ₂ H ₅ OH	Soluble ^[1]	Not Specified	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Slightly Soluble ^[2]	Not Specified
Acetone	C ₃ H ₆ O	Data not available	-	
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Data not available	-	
Ethyl Acetate	C ₄ H ₈ O ₂	Data not available	-	
Nonpolar	Dichloromethane	CH ₂ Cl ₂	Data not available	-
Chloroform	CHCl ₃	Data not available	-	
Toluene	C ₇ H ₈	Data not available	-	
Hexane	C ₆ H ₁₄	Data not available	-	

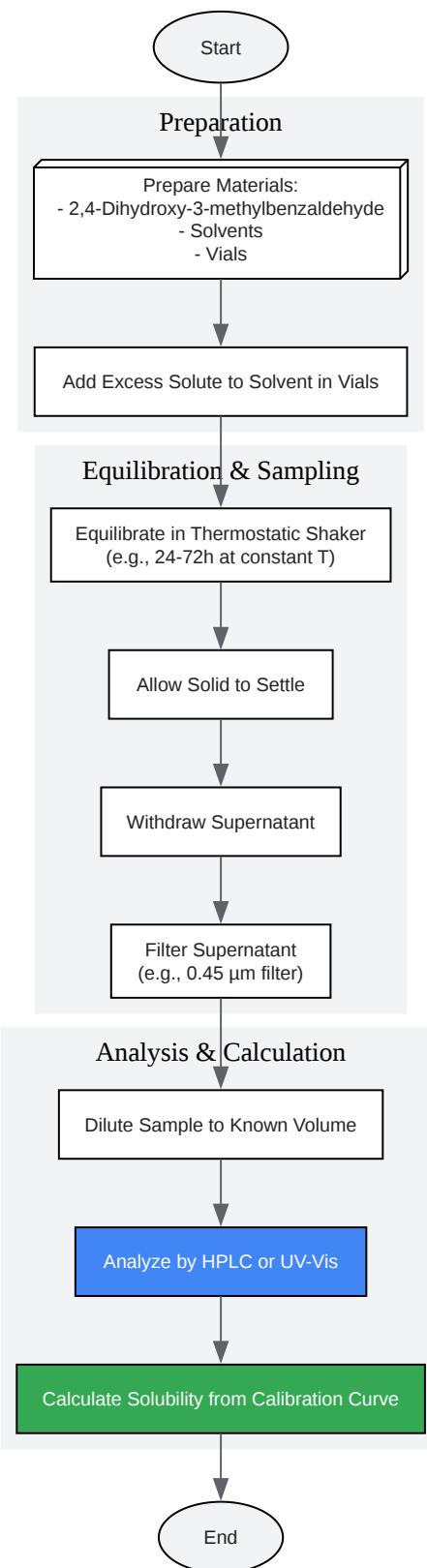
Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like **2,4-Dihydroxy-3-methylbenzaldehyde**. This method is based on the

isothermal shake-flask method, which is a reliable technique for establishing equilibrium solubility.

1. Materials and Equipment:

- **2,4-Dihydroxy-3-methylbenzaldehyde** (high purity)
- Selected solvents (analytical or HPLC grade)
- Analytical balance
- Thermostatic shaker or water bath
- Calibrated thermometer
- Vials with inert, sealed caps (e.g., Teflon-lined screw caps)
- Syringes and solvent-compatible membrane filters (e.g., 0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
- Volumetric flasks and pipettes


2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2,4-Dihydroxy-3-methylbenzaldehyde** to a series of vials.
 - Add a known volume of the desired solvent to each vial. Ensure there is an excess of undissolved solid to guarantee saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

- Sample Collection and Preparation:
 - After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid disturbing the solid material at the bottom of the vial.
 - Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microparticles.
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Prepare a series of standard solutions of **2,4-Dihydroxy-3-methylbenzaldehyde** of known concentrations in the solvent of interest.
 - Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
 - Analyze the diluted sample solution using the same analytical method.
 - Determine the concentration of **2,4-Dihydroxy-3-methylbenzaldehyde** in the diluted sample by interpolating from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or g/100mL.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Workflow for Experimental Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 [thegoodsentscompany.com]
- 2. 2,4-Dihydroxy-3-methylbenzaldehyde | 6248-20-0 [chemicalbook.com]
- To cite this document: BenchChem. [solubility profile of 2,4-Dihydroxy-3-methylbenzaldehyde in common lab solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052013#solubility-profile-of-2-4-dihydroxy-3-methylbenzaldehyde-in-common-lab-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com